3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10ClN3O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzylamine with ethyl 3-oxobutanoate to form an intermediate, which is then cyclized to produce the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving batch reactors and continuous flow systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(2-chlorobenzyl)-2(1H)-pyridinone
- 3-amino-1-(2-chlorobenzyl)-2(1H)-pyrrolidinone
Uniqueness
3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-9-4-2-1-3-7(9)5-15-6-8(11(16)17)10(13)14-15/h1-4,6H,5H2,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSKORGHNOJAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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